molecular formula C9H9NS B11920419 4-Methyl-2-(2-thienyl)pyrrole

4-Methyl-2-(2-thienyl)pyrrole

Cat. No.: B11920419
M. Wt: 163.24 g/mol
InChI Key: NHDKUVWMYSGYPR-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-thienyl)pyrrole is a heterocyclic compound that features both pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-thienyl)pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with amines. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with 2-thienylamine in the presence of a catalytic amount of iron (III) chloride can yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Paal-Knorr synthesis remains a preferred method due to its operational simplicity and efficiency under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(2-thienyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution often employs reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include substituted pyrroles, dihydropyrroles, and pyrrole-2,5-diones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-2-(2-thienyl)pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-thienyl)pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science for the development of conductive materials .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(2-thienyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in the development of advanced materials for organic electronics .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

4-methyl-2-thiophen-2-yl-1H-pyrrole

InChI

InChI=1S/C9H9NS/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3

InChI Key

NHDKUVWMYSGYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=CS2

Origin of Product

United States

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